molecular formula C10H14ClN B172457 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride CAS No. 111635-08-6

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Cat. No. B172457
M. Wt: 183.68 g/mol
InChI Key: CFEGVJOLMOPMHU-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance present in the human brain. It has been identified as an antidepressant and a substance that prevents parkinsonism . It demonstrates neuroprotective activity .


Synthesis Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. They can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the Pictet–Spengler reaction . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . It is a member of isoquinolines .


Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .


Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is 147.22 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Scientific Research Applications

Therapeutic Applications in Neurology and Oncology

  • Neuroprotective Effects: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) shows potential as a neuroprotective agent. It has been studied for its protective effects against various neurotoxins in Parkinson's disease models, demonstrating protective action in dopaminergic neurons and indicating potential for treating Parkinson's disease (Kotake et al., 2005).
  • Anticancer Properties: Some derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their anticancer activity. For instance, compounds with modifications on the phenyl ring have been studied for cytotoxicity against breast cancer cell lines, indicating potential as anticancer agents (Redda et al., 2010).

Role in Antidepressant Activity and Neuroprotection

  • Antidepressant-like Effects: 1MeTIQ has shown significant antidepressant-like effects in vivo, suggesting its potential for depression therapy. Its neuroprotective, antioxidant, and antidepressant-like effects in the central nervous system make it a candidate for controlling adverse CNS inflammatory processes accompanying depression (Możdżeń et al., 2019).
  • Neurotoxic vs. Neuroprotective Activity: Research into 1MeTIQ and related compounds shows a balance between neurotoxic and neuroprotective activities, with hydroxy derivatives indicating potential for Parkinson's disease treatment (Okuda et al., 2003).

Potential in Treating Infectious Diseases

  • Broad Therapeutic Activities: Tetrahydroisoquinolines, including 1MeTIQ, have been studied for their potential in treating various infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis, as well as in cancer and CNS disorders (Singh & Shah, 2017).

Chemical and Structural Studies

  • Derivative Synthesis and Analysis: Studies have been conducted on the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, contributing to the understanding of its structural and chemical properties (Jansa et al., 2006).

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGVJOLMOPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431035
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

CAS RN

111635-08-6
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Możdżeń, A Wąsik, I Romańska, J Michaluk… - Pharmacological …, 2017 - Elsevier
Background Most of the currently used antidepressant drugs are monoamine-based compounds, acting by the inhibition of re-uptake or metabolism of noradrenaline (NA) and/or …
Number of citations: 13 www.sciencedirect.com
H Inoue, D Matsubara, Y Tsuruta - Journal of Chromatography B, 2008 - Elsevier
A highly sensitive high-performance liquid chromatographic method for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) in the rat brain was developed. 1,2,3,4-…
Number of citations: 8 www.sciencedirect.com
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
Two procedures for the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline were investigated. The first approach is based on a directed ortho-lithiation of N-pivaloyl meta-…
Number of citations: 7 www.sciencedirect.com
W Stammel, R Müller, H Thomas - International journal of biochemistry, 1993 - Elsevier
1. We report for the first time on the production and characterization of antibodies against a naturally occurring tetrahydroisoquinoline, namely salsolidine (6,7-dimethoxy-1-methyl-1,2,3,…
Number of citations: 4 www.sciencedirect.com
GA Aleku, H Man, SP France, F Leipold, S Hussain… - Acs …, 2016 - ACS Publications
The imine reductase AoIRED from Amycolatopsis orientalis (Uniprot R4SNK4) catalyzes the NADPH-dependent reduction of a wide range of prochiral imines and iminium ions, …
Number of citations: 112 pubs.acs.org
LM Khalilov, LV Parfenova, SV Pechatkina… - Journal of …, 2004 - Elsevier
This paper is dedicated to a study of properties of the following novel optically active organoaluminium compounds (OACs): (1S,2S)-l,7,7-trimethyl-2-[(dialkylalumina)oxy]-bicyclo[2.2.1]…
Number of citations: 11 www.sciencedirect.com
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Boudou - 2005 - core.ac.uk
In the nomenclature, the isoindolines are related to the heterocycle 1H-indole (1)(benzopyrrole), a fused ring system composed of a 5-and a 6-membered ring. As its dihydrogenated …
Number of citations: 4 core.ac.uk
GA Aleku - 2017 - search.proquest.com
Novel biocatalysts for the enantioselective reduction of imines and reductive amination of a broad range of carbonyl compounds have been developed. Unlike other imine reductases (…
Number of citations: 1 search.proquest.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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